1-[2-(2-chlorophenoxy)ethyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-[2-(2-chlorophenoxy)ethyl]piperidine" often involves catalytic reactions, with piperidine serving as a catalyst or reactant in the formation of complex molecules. For instance, Kumar et al. (2016) described the synthesis of a related compound through Knoevenagel condensation, employing piperidine as a catalyst (Kumar et al., 2016). Similarly, research on the synthesis of piperidine derivatives highlights the flexibility and utility of piperidine in creating structurally diverse and biologically significant compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives reveal insights into their conformation and the influence of substituents on their overall structure. Studies utilizing X-ray diffraction analysis have detailed the molecular geometry, showing how different substituents affect the piperidine core's conformation and the molecule's packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine and its derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis and reactions of piperidine-based compounds often involve substitutions, cyclizations, and the formation of complex structures, demonstrating the reactivity of the piperidine moiety in facilitating diverse chemical transformations (Anusevičius et al., 2014).
Physical Properties Analysis
The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups and substituents can significantly affect these properties, impacting their behavior in different environments and applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for understanding the applications and behavior of piperidine derivatives. Research has explored the reactivity patterns, highlighting the role of the piperidine structure in facilitating various chemical reactions and interactions. These studies provide valuable insights into designing new compounds with desired chemical behaviors and properties (Khan et al., 2013).
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFAQWCQRNARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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